2-Chloromelatonin

Description

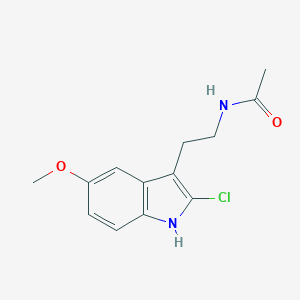

Structure

2D Structure

3D Structure

Properties

CAS No. |

118747-02-7 |

|---|---|

Molecular Formula |

C13H15ClN2O2 |

Molecular Weight |

266.72 g/mol |

IUPAC Name |

N-[2-(2-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H15ClN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |

InChI Key |

NCUNCNOQCUAVBX-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Cl |

Synonyms |

2-chloromelatonin |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 2 Chloromelatonin and Analogues

Methodologies for the Preparation of 2-Chloromelatonin

The synthesis of this compound has been achieved through carefully designed chemical pathways that prioritize selectivity and yield. A notable strategy involves building the core structure from simple starting materials and introducing the key functionalities through a sequence of controlled reactions.

Chemoselective Reduction Approaches in this compound Synthesis

A critical step in the synthesis of this compound is the chemoselective reduction of a nitrile group to a primary amine, which is then acylated to form the characteristic N-acetyl side chain of melatonin (B1676174). nih.govnih.govnih.gov This reduction must be performed in the presence of other reducible functional groups, such as the amide within the 2-oxoindole intermediate.

Two primary methods have been successfully employed for this selective reduction:

Catalytic Hydrogenation: Hydrogenation over Adams' catalyst (Platinum dioxide) in the presence of an acid anhydride (B1165640), such as acetic anhydride, has been shown to be an effective method. nih.govnih.govnih.gov This one-pot reduction and acylation process efficiently converts the nitrile to the desired N-acetylethyl group. nih.gov

Borohydride (B1222165) Reduction: An alternative approach utilizes sodium borohydride in methanol, with catalytic amounts of anhydrous nickel(II) chloride. nih.govnih.govnih.gov This system also achieves the selective reduction of the nitrile. The addition of acetic anhydride to this reaction mixture allows for the direct formation of this compound in a good yield. nih.govnih.gov

The possibility of the chemoselective reduction of the nitrile group in the presence of an amide has been demonstrated in these synthetic strategies. nih.govnih.govnih.gov

Utilization of Starting Materials and Key Intermediates

A common and efficient synthetic strategy for this compound begins with inexpensive and readily available starting materials. nih.govnih.gov One such reported pathway uses p-anisidine. nih.govnih.gov A more direct precursor used is 5-methoxyisatin (B1196686) (5-methoxyindoline-2,3-dione). nih.gov

The synthesis proceeds through several key intermediates:

Knoevenagel Condensation: 5-methoxyisatin undergoes a Knoevenagel condensation with cyanoacetic acid to produce (5-methoxy-2-oxoindolin-3-ylidene)acetonitrile. nih.gov

Conjugate Reduction: This intermediate is then subjected to a conjugate reduction, for instance using zinc powder and aqueous HCl, to yield the key intermediate, (5-methoxy-2-oxoindolin-3-yl)acetonitrile. nih.gov

Chlorination: This oxindole (B195798) intermediate is then chlorinated. A mixture of (5-methoxy-2-oxoindolin-3-yl)acetonitrile and pure phosphorus oxychloride (POCl₃) is heated under reflux, leading to the formation of (2-chloro-5-methoxy-1H-indol-3-yl)acetonitrile. nih.gov

Reduction and Acylation: The final step involves the chemoselective reduction of the nitrile group on the chlorinated intermediate, followed by acylation to yield this compound. nih.govnih.gov

Evaluation of Reaction Conditions and Yields

The efficiency of this compound synthesis is highly dependent on the specific reaction conditions. The chlorination of (5-methoxy-2-oxoindolin-3-yl)acetonitrile is achieved by refluxing with phosphorus oxychloride for approximately 4 hours. nih.gov After removing the excess POCl₃, the residue is worked up to yield the chlorinated product. nih.gov

| Reaction Step | Reagents and Conditions | Product | Reported Yield |

| Chlorination | (5-methoxy-2-oxoindolin-3-yl)acetonitrile, POCl₃, reflux (4h) | (2-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile | 68% nih.gov |

| Reduction/Acetylation | (2-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile, H₂, PtO₂, Ac₂O, EtOAc, 25°C, 4d | This compound | 60% nih.gov |

| Reduction/Propionylation | (2-Chloro-5-methoxy-1H-indol-3-yl)acetonitrile, H₂, PtO₂, (EtCO)₂O, EtOAc, 25°C, 4d | N-[2-(2-Chloro-5-methoxy-1H-indol-3-yl)ethyl]propionamide | 56% nih.gov |

Synthesis of this compound Analogues and Derivatives

The synthetic methodologies developed for this compound are adaptable for creating a variety of analogues and derivatives, particularly those substituted at the 2-position of the indole (B1671886) ring or those with modified indole cores.

Strategies for 2-Substituted Melatonin Derivatives

The introduction of substituents at the C-2 position of melatonin is a key strategy for developing analogues with potentially altered receptor selectivity. nih.gov While direct chlorination of melatonin itself has been reported to produce this compound, it is often a low-yield method. nih.gov

More robust strategies often involve building the indole ring with the C-2 substituent already in place or introduced at an intermediate stage. The synthesis of this compound described above is a prime example of such a strategy. nih.govnih.gov Similar approaches have been used for other derivatives. For instance, direct bromination of melatonin using N-bromosuccinimide (NBS) provides a practical route to 2-bromomelatonin. wikipedia.org The synthesis of 2-iodomelatonin (B1662258) has also been extensively studied. nih.govnih.gov These synthetic efforts allow for the exploration of how different substituents at the 2-position influence biological activity. nih.gov

Preparation of 2-Oxindole and 2,3-Dihydroindole Derivatives

The intermediates in the synthesis of this compound are valuable precursors for other classes of melatonin analogues, namely 2-oxindole and 2,3-dihydroindole derivatives. nih.govnih.gov

2-Oxindole Derivatives: The key intermediate, (5-methoxy-2-oxoindolin-3-yl)acetonitrile, can be directly converted to 2-oxomelatonin (B8508788). nih.gov This is achieved by applying the same chemoselective nitrile reduction and acylation methods (e.g., hydrogenation over Adams' catalyst with acetic anhydride) without the prior chlorination step. nih.gov This provides a direct route to 2-oxoindole melatonin analogues. nih.govnih.gov

2,3-Dihydroindole Derivatives: A synthetic strategy has been proposed to create new 2,3-dihydroindole derivatives from corresponding polyfunctional 2-oxindoles. nih.govnih.govnih.gov This involves the reduction of functional groups in both 2-oxindole and 2-chloroindole molecules using various boron hydrides. nih.govnih.gov These methods allow for the reduction of the oxindole ring system to the 2,3-dihydroindole structure, expanding the range of available melatonin analogues. nih.govnih.gov These 2,3-dihydroindoles are considered promising compounds for synthesizing new agents with potential neuroprotective properties. nih.govnih.govnih.gov

Diversification of Functional Groups in Melatonin Analogues

The strategic diversification of functional groups on the melatonin scaffold has been a pivotal approach in medicinal chemistry to modulate its biological activity, receptor selectivity, and pharmacokinetic properties. This has led to the development of a wide array of melatonin analogues with unique characteristics.

A significant area of exploration has been the substitution at various positions of the indole ring and modifications of the side chain. For instance, the introduction of a halogen atom, such as chlorine, at the 2-position of the indole nucleus has been a key strategy. The synthesis of this compound has been achieved through methods that involve the chemoselective reduction of a nitrile group. researchgate.netmdpi.comnih.gov One reported method utilizes the reduction of a cyano group with sodium borohydride in the presence of catalytic amounts of anhydrous nickel(II) chloride, followed by one-pot acylation with acetic anhydride to yield this compound. researchgate.netmdpi.com Another approach involves the hydrogenation over Adams' catalyst in the presence of an appropriate acid anhydride. researchgate.net Research has shown that this compound exhibits a higher binding affinity for both MT1 and MT2 melatonin receptors compared to melatonin itself. mdpi.com

The introduction of other functional groups at the 2-position has also been explored. For example, the synthesis of 2-oxomelatonin has been reported, which involves a multi-step process starting from p-anisidine. researchgate.net Furthermore, the development of 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles represents another strategy to create novel melatonin analogues. mdpi.comnih.gov

Beyond the 2-position, modifications at other sites of the indole ring have yielded significant findings. The introduction of a chlorine atom at the 6-position has led to the development of 6-chloromelatonin (B1662552). zhanggroup.org Another notable analogue is TIK-301 (also known as LY-156735 or beta-methyl-6-chloromelatonin), which features a chlorine atom at the 6-position and a methyl group on the side chain. wikipedia.org This compound has demonstrated higher potency and efficacy as a melatonin receptor agonist compared to melatonin. wikipedia.org

The importance of the functional groups on the melatonin molecule is further highlighted by structure-activity relationship studies. The 5-methoxy group and the N-acetyl side chain are considered crucial for optimal biological activity. annualreviews.org Studies on various analogues have shown that the presence of a methoxy (B1213986) group at position 5 can influence the compound's antioxidant capacity. conicet.gov.ar The replacement or modification of these groups often leads to significant changes in receptor binding and functional activity. For instance, a series of melatonin analogues with substitutions at the 2-position, such as acylaminomethyl, acylaminoethyl, or acylaminopropyl side chains, have been synthesized and shown to act as partial agonists, antagonists, or even putative inverse agonists at the MT1 receptor. acs.org

Computational design has also emerged as a powerful tool for the diversification of melatonin analogues. By adding functional groups like hydroxyl (-OH), amino (-NH2), sulfhydryl (-SH), and carboxyl (-COOH) to the melatonin structure, researchers have generated a large number of derivatives with potentially enhanced properties. researchgate.net These computational approaches allow for the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity and synthetic accessibility, guiding the synthesis of the most promising candidates. researchgate.net

The diversification of functional groups in melatonin analogues is a dynamic field of research. The following table provides a summary of the effects of various functional group modifications:

| Modification Location | Functional Group Introduced | Resulting Analogue (Example) | Observed Effect |

| Indole Ring C2-Position | Chlorine | This compound | Increased binding affinity for MT1 and MT2 receptors. mdpi.com |

| Oxo group | 2-Oxomelatonin | Serves as a ligand for MT3 binding sites. researchgate.net | |

| Acylaminoalkyl side chains | - | Can act as partial agonists, antagonists, or inverse agonists at the MT1 receptor. acs.org | |

| Indole Ring C6-Position | Chlorine | 6-Chloromelatonin | A known melatonin receptor ligand. zhanggroup.org |

| Chlorine (with side chain modification) | TIK-301 (beta-methyl-6-chloromelatonin) | Higher potency and efficacy as a melatonin receptor agonist compared to melatonin. wikipedia.org | |

| Indole Ring C5-Position | Hydroxyl group | N-acetyl-5-hydroxytryptamine | Enhanced antioxidant activity compared to melatonin. conicet.gov.ar |

| General Modifications | -OH, -NH2, -SH, -COOH | Computationally designed analogues | Predicted to have improved antioxidant and other biological properties. researchgate.net |

This continuous exploration of chemical space around the melatonin core structure holds promise for the discovery of new analogues with tailored pharmacological profiles.

Molecular Interactions and Receptor Pharmacology of 2 Chloromelatonin

Binding Affinity and Receptor Subtype Selectivity

2-Chloromelatonin's interaction with melatonin (B1676174) receptors is characterized by high affinity, a feature that is influenced by its specific chemical structure. The substitution at the 2-position of the indole (B1671886) ring plays a critical role in its pharmacological profile.

This compound, like the endogenous ligand melatonin, interacts with the high-affinity G protein-coupled receptors, MT1 and MT2. metabolomicsworkbench.orgnih.gov These two receptor subtypes are the primary mediators of melatonin's physiological effects. metabolomicsworkbench.orgnih.gov The introduction of a chlorine atom at the C2 position of the indole nucleus is a key modification that enhances binding affinity. dergipark.org.trresearchgate.net

The MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), are the main targets for melatonin and its analogs. metabolomicsworkbench.orgnih.gov this compound acts as an agonist at these receptors. While many agonists bind with similar affinities to both MT1 and MT2, slight preferences can be observed. nih.gov For instance, some chlorinated derivatives of melatonin show a slight preference for the MT2 receptor. wikipedia.org

The MT3 binding site, which was later identified as the enzyme quinone reductase 2, also interacts with melatonin analogs. imrpress.comresearchgate.net It exhibits a distinct pharmacological profile compared to MT1 and MT2 receptors. imrpress.com Some 2-substituted derivatives have been shown to be effective ligands for the MT3 binding site. researchgate.net

The binding affinity of this compound is often compared to melatonin and other key analogs to understand its relative potency. Generally, substitution at the 2-position of the indole ring with a halogen, such as chlorine, bromine, or iodine, enhances receptor affinity compared to melatonin. dergipark.org.trresearchgate.net

Studies comparing various melatonin agonists have established a general rank order of potency. For instance, 2-iodomelatonin (B1662258) and 6-chloromelatonin (B1662552) are consistently shown to have high affinity, often greater than or equal to melatonin itself. karger.com The affinity of 2-halomelatonins, including this compound, is typically higher than that of the parent compound, melatonin. ucl.ac.uk For example, 2-bromomelatonin has been shown to be about 10 times more effective in binding to melatonin receptors.

In comparative studies using rabbit, horse, and sheep brain membranes, the relative order of potency for inhibiting 2-[¹²⁵I]iodomelatonin binding was found to be 2-iodomelatonin > 6-chloromelatonin > melatonin. karger.com Similarly, in chicken tissues, agonists with 2-position substitutions like 2-iodomelatonin and 2-phenylmelatonin (B119978) show very high affinity. nih.gov 2-Phenylmelatonin, another potent agonist, also displays higher affinity than melatonin. caymanchem.comrndsystems.com The enhanced affinity of these 2-substituted compounds underscores the importance of this position for receptor interaction.

Quantitative binding assays provide specific affinity values (Kᵢ or pKᵢ) that allow for a precise comparison of ligand potency. While extensive data for this compound is not as widely published as for other analogs like 2-iodomelatonin or 6-chloromelatonin, the available information confirms its status as a high-affinity ligand.

6-Chloromelatonin, a related compound, demonstrates high affinity with pKᵢ values of 8.9-9.1 for MT1 receptors and 9.77 for MT2 receptors. dcchemicals.commedchemexpress.com 2-Iodomelatonin is also a potent agonist with a Kᵢ of 28 pM for the MT1 receptor, showing a greater than 5-fold selectivity for MT1 over MT2. dcchemicals.com The combination of a 2-halogen substitution with an optimal N-acyl group can lead to ligands with exceptionally high affinity, such as 2-iodo-N-butanoyl-5-methoxytryptamine, which has a pKᵢ of 10.8. conicet.gov.ar Although specific Kᵢ values for this compound are less commonly cited in broad comparison tables, its synthesis and inclusion in structure-activity relationship studies confirm its role as a potent melatonin receptor ligand. researchgate.netucl.ac.uk

Note: This table presents a summary of reported binding affinities for melatonin and related agonists. nih.govcaymanchem.comdcchemicals.commedchemexpress.comtargetmol.com pKi is the negative logarithm of the Kᵢ value; a higher pKᵢ indicates higher binding affinity. Exact values can vary based on the specific assay conditions.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a compound's chemical structure relates to its biological activity. For melatoninergic ligands, these studies have identified key structural features necessary for high-affinity receptor binding.

The substitution at the C2 position of the indole ring is a critical determinant of a ligand's affinity for melatonin receptors. researchgate.net Research has consistently shown that introducing a substituent, particularly a halogen (like chlorine, bromine, or iodine) or a phenyl group, at this position significantly enhances receptor affinity. dergipark.org.trresearchgate.net

This increase in affinity is thought to arise from favorable steric effects. The presence of a substituent at the C2 position can restrict the conformational flexibility of the C3-ethylamido side chain. dergipark.org.tr This restriction helps to lock the side chain into a more optimal conformation for docking into the active site of the receptor, thereby improving the binding interaction. dergipark.org.tr It has also been proposed that substituents at the C2 position may access an auxiliary binding site within the receptor, further strengthening the ligand-receptor interaction. dergipark.org.tr The enhancement of melatonin's affinity by substitution at the C2 position can be substantial, with some analogs showing up to a 10-fold increase. conicet.gov.ar

The 5-methoxy group is considered optimal for receptor binding, and moving it to other positions on the indole ring, such as position 4, 6, or 7, typically results in reduced affinity. researchgate.net Replacing the 5-methoxy group with other functionalities like hydrogen or hydroxyl groups also tends to decrease affinity, although halogen substituents at this position can retain both affinity and intrinsic activity. researchgate.net The N-acetyl group is also vital, and modifications to this part of the molecule can significantly impact both affinity and whether the compound acts as an agonist or antagonist. annualreviews.org

Therefore, the high affinity of this compound is not solely due to the 2-chloro substituent but is a combined effect of this group along with the essential 5-methoxy and N-acetyl groups that define the core melatoninergic pharmacophore. researchgate.netannualreviews.org

Exploration of Binding Pockets and Molecular Docking Insights

The binding of this compound to its primary targets, the melatonin receptors MT1 and MT2, is governed by the specific architecture of the receptor's binding pocket. While detailed molecular docking studies specifically for this compound are not as extensively published as for other analogs like 2-phenylmelatonin, insights can be gleaned from the known structure of these G protein-coupled receptors (GPCRs) and the behavior of similar ligands.

The binding cavity for melatonin and its analogs is located within the transmembrane (TM) helices of the MT1 and MT2 receptors. nih.gov Key interactions typically involve the 5-methoxy group and the N-acetyl group of the ligand. annualreviews.org For instance, the oxygen of the 5-methoxy group is postulated to form a hydrogen bond with a histidine residue in TM5, which is crucial for receptor activation. mdpi.com The N-acetyl group is also critical for high-affinity binding. annualreviews.org

Molecular modeling and mutagenesis studies have identified several amino acid residues within the binding pockets of MT1 and MT2 that are important for ligand binding. In the MT2 receptor, a lipophilic subpocket has been characterized that accommodates the 2-position substituent of melatonin analogs. researchgate.net This pocket is a key structural element for achieving high binding affinity and, in some cases, selectivity for the MT2 receptor. researchgate.net Lipophilic substituents at the 2-position of the indole ring, such as the chloro group in this compound, can increase binding affinity to melatonin receptors. researchgate.net In fact, studies on 2,3-dihydroindole derivatives have shown that this compound remains a highly active compound within its series. researchgate.net

While the aromatic ring of some selective MT2 antagonists lies in a hydrophobic pocket between TM3, TM5, and TM6, the precise orientation and interactions of this compound within this pocket require more specific computational and experimental validation. mdpi.com It is understood that the presence of a substituent at the C2 position can significantly influence receptor selectivity. researchgate.net

Intracellular Signaling Pathways Modulated by this compound

As an agonist at melatonin receptors, this compound triggers a cascade of intracellular signaling events that are characteristic of these GPCRs.

The MT1 and MT2 receptors are members of the GPCR superfamily and primarily couple to pertussis toxin-sensitive inhibitory G proteins (Gαi). sigmaaldrich.cnnih.gov The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of the associated Gαi protein. sigmaaldrich.cn This is a fundamental mechanism through which melatonin and its analogs exert their cellular effects. Evidence for this coupling is supported by the observation that the binding of radiolabeled melatonin agonists is reduced by guanine (B1146940) nucleotides, a hallmark of GPCR-G protein interaction. oup.com Furthermore, pretreatment with pertussis toxin, which ADP-ribosylates and inactivates Gαi proteins, abolishes the downstream signaling effects of melatonin agonists. oup.comnih.gov While Gαi is the primary partner, melatonin receptors have also been shown to couple to other G proteins, such as Gαq, depending on the cell type and context. scispace.com

A primary and well-characterized downstream effect of MT1 and MT2 receptor activation via Gαi is the inhibition of adenylyl cyclase. mdpi.compnas.org This enzyme is responsible for the synthesis of the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound reduces intracellular cAMP levels. jneurosci.orgarvojournals.org This has been demonstrated in various cell systems where melatonin agonists, including 6-chloromelatonin (a positional isomer of this compound with similar properties), inhibit forskolin-stimulated cAMP accumulation in a dose-dependent manner. oup.comarvojournals.org The rank order of potency for this inhibition often places iodinated and chlorinated analogs at or above the potency of melatonin itself. jneurosci.orgarvojournals.org

In addition to the inhibition of the cAMP pathway, melatonin receptor activation can also stimulate phosphoinositide turnover. mdpi.comsigmaaldrich.cn This is typically mediated through the activation of phospholipase C (PLC) via Gαq or the βγ subunits of Gαi proteins. mdpi.comnih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com Studies in various tissues have shown that melatonin agonists can induce phosphoinositide hydrolysis, with a potency order that often includes 6-chloromelatonin as a potent agonist. scispace.com

The modulation of phosphoinositide turnover by this compound has direct consequences on intracellular calcium (Ca2+) concentrations. The generation of IP3 from PIP2 hydrolysis triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, by binding to IP3 receptors on these organelles. scispace.comnih.gov This mobilization of intracellular Ca2+ can be observed as a transient increase in cytosolic Ca2+ levels. nih.gov In some cellular contexts, melatonin receptor activation has been shown to induce Ca2+ mobilization from these intracellular pools. nih.gov

Beyond the canonical GPCR signaling pathways, melatonin and its analogs have been shown to interact with other intracellular proteins. One such protein is calmodulin (CaM), a key calcium-binding protein that acts as a transducer of calcium signals. biologists.com Melatonin and its analogs, including 6-chloromelatonin, can bind to calmodulin in a calcium-dependent manner. biologists.comresearchgate.net This interaction can lead to the inhibition of CaM-dependent enzymes, such as Ca2+/calmodulin-dependent protein kinase II (CaMKII). researchgate.nettandfonline.com While melatonin itself is a known free radical scavenger, analogs like 6-chloromelatonin, which are not potent scavengers, still bind to calmodulin, suggesting a direct protein-ligand interaction. biologists.com

Preclinical Pharmacological Actions and Underlying Mechanisms of 2 Chloromelatonin

Neuroprotective Mechanisms

The potential neuroprotective effects of 2-chloromelatonin represent a significant area of interest, drawing from the well-established neuroprotective profile of melatonin (B1676174). mdpi.comnih.govnih.gov These effects are multifaceted, involving the mitigation of several key drivers of neuronal damage and death. mdpi.com

Mitigation of Oxidative Stress in Neural Systems

A primary mechanism underlying the neuroprotective effects of melatonin and its derivatives is the mitigation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. mdpi.com Oxidative damage is a key pathological feature in numerous neurodegenerative diseases and acute neural injuries. nih.gov

Melatonin has demonstrated a profound ability to counteract oxidative damage within the central nervous system. mdpi.com It is capable of protecting various biomolecules, including lipids, proteins, and DNA, from oxidative damage. mdpi.com This protection is attributed to its capacity to neutralize a variety of reactive oxygen and nitrogen species. mdpi.com Given that the indole (B1671886) moiety is the reactive center for these antioxidant actions, this compound is predicted to possess similar capabilities, protecting neural tissues from the damaging effects of oxidative stress. nih.gov

Anti-inflammatory Pathways in Neurological Contexts

Neuroinflammation is a critical component in the pathophysiology of both acute brain injuries and chronic neurodegenerative diseases. researchgate.net Melatonin has been shown to exert significant anti-inflammatory effects within the central nervous system. nih.govnih.govmdpi.com Its mechanisms include the downregulation of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α), various interleukins (e.g., IL-1β, IL-6), and inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com By inhibiting these inflammatory pathways, melatonin helps to reduce secondary damage associated with the inflammatory response in neural tissue. researchgate.net It is plausible that this compound shares these anti-inflammatory properties, thereby contributing to its neuroprotective profile by attenuating the harmful cycle of inflammation and neuronal damage in neurological contexts.

Modulation of Apoptotic Processes in Neuronal Cells

Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons, but its dysregulation can lead to excessive neuronal loss in pathological conditions. sci-hub.se Melatonin and its analogs have been identified as potent modulators of apoptotic pathways in neuronal cells. sci-hub.semdpi.com

Research on the related compound, 2-iodomelatonin (B1662258), provides strong evidence for this mechanism. Studies have shown that 2-iodomelatonin can prevent the apoptosis of cerebellar granule neurons. nih.gov This effect is achieved by reducing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The anti-apoptotic action was linked to the activation of melatonin receptors, suggesting a receptor-mediated pathway. nih.gov Furthermore, melatonin itself has been shown to inhibit apoptosis by modulating the expression of the Bcl-2 family of proteins, increasing anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins such as Bax. mdpi.commdpi.com These findings strongly suggest that this compound likely exerts neuroprotective effects by intervening in the molecular cascade of apoptosis, thus promoting neuronal survival.

| Compound | Model System | Key Anti-Apoptotic Finding | Reference |

|---|---|---|---|

| 2-Iodomelatonin | Cerebellar Granule Neurons | Reduced apoptosis rate by 66% and caspase-3 activation by 64%. | nih.gov |

| Melatonin | High Glucose-Treated Schwann Cells | Upregulated anti-apoptotic proteins (Bcl-2, Bcl-xL) and downregulated pro-apoptotic proteins (Bad, Bax). | mdpi.com |

| Melatonin | Animal Model of Traumatic Brain Injury | Prevented the downregulation of KCC2, which is linked to reduced neuronal apoptosis. | sci-hub.se |

Role in Mitochondrial Integrity and Function in Neuroprotection

Mitochondria are central to neuronal health, providing the necessary energy for cellular functions and playing a key role in cell death pathways. nih.gov Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. nih.gov Melatonin is recognized as a significant protector of mitochondrial function. nih.govnih.govmdpi.com

Antioxidant System Modulation by this compound

The antioxidant properties of melatonin and its derivatives are a cornerstone of their pharmacological profile. mdpi.comnih.gov These actions are not limited to direct interaction with free radicals but also involve the modulation of the endogenous antioxidant defense system.

Direct Free Radical Scavenging Activity

The chemical structure of melatonin, specifically its electron-rich indole ring, makes it a highly effective direct free radical scavenger. nih.govresearchgate.net This means it can donate an electron to neutralize a wide variety of damaging reactive species. researchgate.net One molecule of melatonin is capable of scavenging multiple free radicals through a process known as the antioxidant cascade, where its metabolites are also potent scavengers. mdpi.comresearchgate.net

Key characteristics of this scavenging activity include:

Broad-Spectrum Activity : Melatonin can neutralize some of the most reactive and damaging species, including the hydroxyl radical (•OH) and the peroxynitrite anion (ONOO−). nih.gov

Cascade Reaction : The metabolites of melatonin, such as cyclic 3-hydroxymelatonin (B13862946) (c3OHM) and N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK), are also effective radical scavengers, amplifying the antioxidant effect of a single melatonin molecule. mdpi.com

Superiority in vivo : In some studies, melatonin has been found to be several times more potent than classical antioxidants like vitamin C and vitamin E in protecting tissues from oxidative injury. nih.gov

While direct kinetic studies on this compound are scarce, the presence of the core indole structure strongly suggests it retains this direct free radical scavenging ability. The addition of a chlorine atom may alter the electron density of the indole ring, potentially modifying its scavenging potency compared to the parent molecule. nih.gov

| Reactive Species Scavenged by Melatonin | Significance in Neural Systems | Reference |

|---|---|---|

| Hydroxyl Radical (•OH) | Highly reactive; causes widespread damage to lipids, proteins, and DNA. | nih.gov |

| Peroxynitrite Anion (ONOO−) | Damages proteins through nitration; contributes to neuroinflammation and cell death. | nih.gov |

| Hydrogen Peroxide (H₂O₂) | A precursor to the more reactive hydroxyl radical. | physiology.org |

| Singlet Oxygen (¹O₂) | A high-energy form of oxygen that can damage cellular components. | nih.gov |

Enhancement of Endogenous Antioxidant Enzyme Systems

Melatonin is recognized for its ability to bolster the endogenous antioxidant defense system by modulating the activity and expression of key enzymes. nih.govresearchgate.net

Studies have shown that melatonin can enhance the activity of superoxide (B77818) dismutase (SOD), a crucial enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. researchgate.netnih.gov In various experimental models, melatonin treatment has been observed to increase SOD activity, thereby mitigating oxidative stress. researchgate.net For example, in diabetic patients, reduced melatonin levels have been correlated with lower SOD activity. rjptonline.org Pretreatment with melatonin has been shown to improve SOD activity in non-targeted tissues following irradiation. nih.gov

Melatonin also influences the activity of catalase (CAT) and glutathione (B108866) peroxidase (GPx), enzymes responsible for detoxifying hydrogen peroxide. nih.gov Research indicates that melatonin can enhance the gene expression of both CAT and GPx. nih.gov Exogenous administration of melatonin has been shown to cause a rapid increase in GPx activity in the brain. uthscsa.edu In models of oxidative damage, melatonin treatment has been found to prevent the depletion of these enzymes and restore their activity, contributing to cellular protection. nih.govnih.gov

Impact on Redox Homeostasis and Lipid Peroxidation

By scavenging radicals and enhancing antioxidant enzyme activity, melatonin plays a significant role in maintaining cellular redox homeostasis. nih.govmdpi.comflogen.org This balance is crucial for preventing cellular damage, particularly lipid peroxidation, which is the oxidative degradation of lipids.

Melatonin has demonstrated a protective effect against lipid peroxidation in various models of oxidative stress. frontiersin.org It directly scavenges the radicals that initiate lipid peroxidation and also interrupts the propagation phase of this damaging chain reaction. frontiersin.org Studies in prediabetic rats showed that melatonin could mitigate oxidative stress by reducing lipid peroxidation in the liver. mdpi.com This protective action helps to preserve the integrity of cellular membranes.

Anti-Inflammatory Effects

The anti-inflammatory properties of melatonin are well-documented and are closely linked to its antioxidant activities. nih.govnih.govmdpi.com Chronic inflammation is often associated with oxidative stress, and by reducing the burden of reactive species, melatonin can dampen the inflammatory response. researchgate.net

Downregulation of Pro-Inflammatory Mediators

Inhibition of NF-κB Pathway Activation

There is a lack of specific research data detailing the inhibitory effects of this compound on the activation of the NF-κB (nuclear factor kappa B) pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by various compounds is a key area of pharmacological research. However, studies focusing explicitly on this compound's interaction with this pathway have not been identified in the current body of scientific literature.

Reduction of Pro-Inflammatory Cytokines (IL-1β, IL-6, TNF-α)

Specific evidence demonstrating the ability of this compound to reduce the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is not available in published preclinical studies. These cytokines are pivotal in the inflammatory cascade, and their regulation is a significant indicator of a compound's anti-inflammatory potential.

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Direct evidence from preclinical studies on the modulatory effects of this compound on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is currently lacking. Both iNOS and COX-2 are enzymes that are significantly upregulated during inflammation and contribute to the synthesis of inflammatory mediators.

Influence on Immune Cell Responses and Cytokine Production

The specific influence of this compound on the responses of various immune cells and their subsequent cytokine production profiles has not been detailed in the scientific literature. Understanding how a compound interacts with immune cells such as macrophages, lymphocytes, and neutrophils is fundamental to characterizing its immunomodulatory properties.

Oncostatic and Antiproliferative Mechanisms of this compound

While melatonin has been investigated for its oncostatic and antiproliferative properties, specific research delineating these mechanisms for this compound is not currently available. Such studies would be essential to determine its potential as an agent in cancer research.

Cell Cycle Regulation and Growth Inhibition

There is a lack of specific preclinical data on how this compound may regulate the cell cycle and inhibit cell growth. The cell cycle is a fundamental process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Investigation into the effects of this compound on key cell cycle checkpoints and regulatory proteins would be necessary to establish its antiproliferative mechanisms.

Induction of Apoptotic Pathways

Currently, there is no direct scientific evidence available from preclinical studies that specifically details the induction of apoptotic pathways by this compound in cancer cells. Research on the pro-apoptotic effects of melatonin is abundant, demonstrating its ability to trigger programmed cell death in various cancer models through both intrinsic and extrinsic pathways. However, similar dedicated studies on this compound are not present in the accessible scientific literature.

Inhibition of Cancer Cell Proliferation and Migration

Information regarding the specific inhibitory effects of this compound on cancer cell proliferation and migration is not available in the current body of scientific literature. While a related compound, 6-chloromelatonin (B1662552), has been shown to significantly inhibit the in vitro proliferation of human malignant melanoma (M-6) cells, similar studies on this compound have not been reported. The antiproliferative effects of 6-chloromelatonin were observed at concentrations ranging from 10-9 to 10-4 M, as demonstrated by cell counts and measurements of DNA content. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Modulation of Key Signaling Pathways in Cancer (e.g., p38 MAPK, Akt, ERK, PKC, mTOR)

There is a lack of preclinical research investigating the modulation of key signaling pathways in cancer, such as p38 MAPK, Akt, ERK, PKC, and mTOR, by this compound. The influence of melatonin on these pathways is well-documented, with studies showing its ability to modulate these signaling cascades to exert its oncostatic effects. However, specific investigations into how this compound interacts with and modulates these critical cellular signaling networks are absent from the scientific record.

Influence on Tumor Metabolism

The influence of this compound on tumor metabolism remains an uninvestigated area of research. The metabolic reprogramming of cancer cells, often referred to as the Warburg effect, is a critical hallmark of cancer. Melatonin has been shown to counteract this metabolic shift, promoting a more oxidative phenotype in cancer cells. Whether this compound possesses similar capabilities to influence the metabolic landscape of tumors is currently unknown.

Metabolic Regulatory Roles of this compound

Specific studies on the metabolic regulatory roles of this compound are not available in the existing scientific literature. The broader role of melatonin in regulating systemic metabolism is an active area of investigation, with implications for various metabolic disorders.

Impact on Glucose and Lipid Metabolism

There is no available data from preclinical studies on the specific impact of this compound on glucose and lipid metabolism. Melatonin has been demonstrated to influence glucose homeostasis and lipid profiles in various experimental models, but these findings cannot be directly attributed to this compound without dedicated research.

Regulation of Gene Expression in Metabolic Processes

The role of this compound in the regulation of gene expression related to metabolic processes has not been explored in preclinical studies. Research on melatonin has indicated its ability to modulate the expression of genes involved in various metabolic pathways. However, the specific gene regulatory effects of this compound remain to be elucidated.

Influence on Adipose Tissue Dynamics

There is no specific information available in the scientific literature regarding the influence of this compound on adipose tissue dynamics. Research in this area has primarily focused on melatonin, which has been shown to affect adipogenesis, induce the "browning" of white adipose tissue, and regulate lipid metabolism through actions on melatonin receptors. However, dedicated studies on the effects of this compound on these processes are currently absent from the available literature.

Immunomodulatory Properties

Specific studies detailing the immunomodulatory properties of this compound are not present in the current body of scientific research. The immunomodulatory actions of melatonin, including its role as an immune buffer and its anti-inflammatory effects, have been documented. This research, however, does not extend to its chlorinated analogue, this compound.

Effects on Phagocytic Activity

There are no available research findings that specifically investigate the effects of this compound on phagocytic activity. Studies on melatonin have indicated that it can enhance the activity of phagocytic cells, but similar functional studies for this compound have not been published.

Regulation of Immune Cell Function and Cytokine Profiles

The scientific literature lacks specific data on the regulation of immune cell function and cytokine profiles by this compound. While melatonin is known to modulate the function of various immune cells, such as T-helper cells, and influence the production of a range of pro- and anti-inflammatory cytokines, there is no corresponding research available for this compound.

Analytical and Preclinical Study Methods for 2 Chloromelatonin

In Vitro Cellular Models for Pharmacological Evaluation

Following receptor characterization, in vitro cellular models are employed to assess the functional consequences of receptor binding. These assays measure the biological response elicited by the compound in a controlled cellular environment.

One of the earliest functional bioassays used to study melatonin (B1676174) analogs was the frog skin model. In these experiments, the ability of a compound to induce pigment aggregation in amphibian dermal melanophores is measured. 2-Chloromelatonin was identified as a potent agonist in these early in vitro studies. annualreviews.org This effect is known to be mediated through a G protein-coupled receptor, as the response can be blocked by pertussis toxin. annualreviews.org

More modern approaches utilize heterologous cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, which are genetically engineered to express specific human melatonin receptor subtypes (hMT1 or hMT2). guidetopharmacology.org In these systems, a common functional assay is the measurement of adenylyl cyclase activity. Agonists of MT1 and MT2 receptors typically inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation. guidetopharmacology.org While detailed studies on this compound in these specific cAMP assays are less common in the literature than for its 6-chloro isomer, its established agonism suggests it would demonstrate efficacy in inhibiting cAMP production.

In Vivo Animal Models for Efficacy Assessment

To understand the physiological effects of a compound in a whole organism, in vivo animal models are essential. These preclinical studies can assess a compound's efficacy in models of various physiological processes, including circadian rhythm regulation and reproduction.

The C3H/HeN mouse is a common animal model used to study circadian phase shifting, where nonselective melatonin ligands like ramelteon (B1678794) and 6-chloromelatonin (B1662552) have demonstrated efficacy. cambridge.org For this compound specifically, early research utilized a prepubertal rat model to assess the impact of melatonin analogs on sexual development. Another key animal model in which this compound has been studied is the juvenile Djungarian hamster (Phodopus sungorus). These studies are critical for evaluating the compound's biological potency and effects on physiological systems regulated by melatonin.

Spectroscopic and Radiolytic Techniques (e.g., Pulse Radiolysis)

Spectroscopic and radiolytic methods are used to investigate the chemical properties of compounds, including their reactions with free radicals. Pulse radiolysis is a technique that uses high-energy electron pulses to generate specific radical species, allowing for the direct measurement of reaction kinetics.

While this technique has been applied to the study of melatonin and its analogs, research has primarily focused on 6-Chloromelatonin. nih.gov In these studies, the interactions of hydrated electrons, hydroxyl radicals, and other radical species with 6-Chloromelatonin were investigated, providing rate constants for these reactions. nih.goviiarjournals.orgphysiology.org For instance, 6-Chloromelatonin was found to react with hydrated electrons and hydroxyl radicals at near diffusion-controlled rates but did not react with superoxide (B77818) radicals. nih.gov Specific pulse radiolysis or detailed spectroscopic analyses for the this compound isomer are not prominently featured in the available scientific literature.

Compound and PubChem CID Table

Future Directions in 2 Chloromelatonin Research

Elucidation of Novel Receptor-Independent Mechanisms

While the interaction of 2-chloromelatonin with MT1 and MT2 melatonin (B1676174) receptors is a cornerstone of its activity, there is a growing interest in its effects that are not mediated by these receptors. nih.govresearchgate.netresearchgate.net Melatonin itself is known to possess a range of receptor-independent functions, including direct free radical scavenging and antioxidant activities. researchgate.netphysiology.orgphysiology.org Future research will likely focus on whether this compound shares or even surpasses melatonin in these capacities.

Investigations into the direct antioxidant properties of this compound are particularly warranted. Melatonin is a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and nitric oxide (•NO). researchgate.netphysiology.orgmdpi.com Comparative studies assessing the free-radical scavenging ability of this compound against a broad spectrum of these reactive species would be highly informative. Techniques like the Trolox equivalent antioxidant capacity (TEAC) assay could be employed to quantify and compare its antioxidant potential with melatonin and other known antioxidants. mdpi.com

Furthermore, the interaction of this compound with enzymes involved in redox regulation is a promising area of study. A key target of interest is quinone reductase 2 (QR2), which has been identified as the putative MT3 melatonin binding site. sigmaaldrich.comguidetopharmacology.org Melatonin is known to inhibit QR2, and understanding how the 2-chloro substitution affects this interaction could reveal novel therapeutic applications, particularly as QR2 has been implicated in cellular protection against oxidative stress. drugbank.com

Advanced Structural and Computational Studies

The three-dimensional structures of the human MT1 and MT2 receptors have been solved, providing a template for understanding ligand binding. guidetopharmacology.orgresearchgate.net Advanced structural and computational studies on this compound can offer profound insights into its interaction with these receptors and guide the design of next-generation melatonergic ligands.

High-resolution X-ray crystallography or cryo-electron microscopy studies of this compound in complex with MT1 and MT2 receptors would be invaluable. Such studies could precisely map the atomic interactions between the 2-chloro substituent and the receptor binding pocket. This information is crucial for understanding the basis of its high affinity and can explain differences in binding kinetics compared to melatonin. mdpi.comresearchgate.net

Computational approaches, such as molecular dynamics (MD) simulations and thermodynamic integration, can complement experimental structural data. researchgate.netuniurb.itresearchgate.net These simulations can model the dynamic behavior of this compound within the receptor binding site, predicting its binding free energy and residence time. uniurb.it This can help rationalize the slower dissociation of some ligands from the MT2 receptor and inform the design of ligands with specific kinetic profiles. uniurb.it Furthermore, computational docking and virtual screening of this compound analogs could accelerate the discovery of new compounds with enhanced receptor selectivity or novel pharmacological properties. researchgate.net

Investigation of Synergistic Effects with Other Therapeutic Agents

The potential for this compound to act in concert with other therapeutic agents is a largely unexplored but highly promising area of research. Melatonin has demonstrated synergistic effects with various anticancer drugs, enhancing their cytotoxicity and pro-apoptotic actions. melatonin-research.netresearchgate.netresearchgate.net Given that 6-chloromelatonin (B1662552) has shown antiproliferative effects on human malignant melanoma cells, it is plausible that this compound could exhibit similar or even more potent synergistic activities. melatonin-research.netsysrevpharm.org

Future studies should investigate the combination of this compound with conventional chemotherapeutic agents against various cancer cell lines. nih.gov Such research would aim to determine if this compound can lower the required dosage of cytotoxic drugs, thereby reducing their side effects, or overcome drug resistance. nih.gov Mechanistic studies would be crucial to understand how this compound potentiates the effects of these drugs, whether through receptor-mediated pathways, by modulating cellular metabolism, or via its antioxidant properties. scirp.org

Beyond oncology, the synergistic potential of this compound could be explored in the context of neuroprotective and anti-inflammatory therapies. For instance, its combination with non-steroidal anti-inflammatory drugs (NSAIDs) or other analgesics could be investigated in models of chronic pain and inflammation. nih.govarchitalbiol.org

Exploration of Additional Preclinical Disease Models

While melatonin and its analogs have been studied in a variety of disease models, the specific evaluation of this compound has been more limited. Expanding its investigation into a broader range of preclinical models is essential for uncovering its full therapeutic potential.

Given the known neuroprotective properties of melatonin, preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease are a logical next step. uca.edu.ar Studies could assess the ability of this compound to mitigate neuronal damage, reduce oxidative stress, and improve cognitive or motor function in these models. The anti-inflammatory effects of melatonergic compounds also suggest the utility of this compound in models of inflammatory conditions like inflammatory bowel disease or arthritis. nih.govarchitalbiol.orguca.edu.ar

Furthermore, the role of melatonin in metabolic regulation opens the door for testing this compound in models of metabolic syndrome, obesity, and type 2 diabetes. tandfonline.comacs.org Research in these areas could examine its effects on glucose homeostasis, lipid metabolism, and insulin (B600854) sensitivity. The C3H/HeN mouse model, which is responsive to nonselective melatonin ligands like 6-chloromelatonin, could be a valuable tool in these investigations. cambridge.org

Development of Novel Analytical Techniques for In Vivo Studies

To fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo, the development of sensitive and specific analytical techniques is paramount. Current methods for detecting melatonin and its metabolites, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) and gas chromatography-mass spectrometry (GC/MS), provide a strong foundation. nih.govnih.gov

Future efforts should focus on adapting and optimizing these techniques for the specific detection of this compound and its potential metabolites in biological matrices like plasma, urine, and tissue samples. This would involve the synthesis of stable isotope-labeled internal standards for accurate quantification. The development of such methods will be crucial for conducting detailed pharmacokinetic studies, including determining its absorption, distribution, metabolism, and excretion (ADME) profile.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing 2-Chloromelatonin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols for this compound typically involve chlorination of melatonin precursors under controlled conditions (e.g., using thionyl chloride or PCl₃). Characterization requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity validation. To ensure reproducibility:

- Document reaction parameters (temperature, solvent ratios, catalyst amounts) in granular detail .

- Cross-validate spectral data against established databases (e.g., SciFinder or PubChem) and include raw spectral files in supplementary materials .

- Replicate synthesis in triplicate and report yield variations (± standard deviation) .

Q. How should researchers design receptor-binding assays to evaluate this compound’s affinity for melatonin receptors (MT₁/MT₂)?

- Methodological Answer : Use radioligand displacement assays with [³H]-melatonin as a reference. Key considerations:

- Optimize cell lines (e.g., CHO cells expressing human MT₁/MT₂ receptors) and incubation times to avoid non-specific binding .

- Include negative controls (e.g., melatonin-deficient assays) and calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

- Publish full dose-response curves and Ki values in tabular format, ensuring statistical significance (p < 0.05) is annotated .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Discrepancies often arise from interspecies metabolic differences or assay variability. To address this:

- Conduct cross-species comparative studies using standardized LC-MS/MS protocols for plasma half-life measurement .

- Validate findings with in vitro microsomal stability assays (e.g., human vs. rodent liver microsomes) .

- Perform meta-analyses of existing data using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, sample preparation) .

Q. How can researchers isolate and characterize this compound’s photodegradation products, and what analytical tools are critical?

- Methodological Answer : Expose this compound to UV light (λ = 254 nm) in a photoreactor and monitor degradation via:

- HPLC-DAD : Track peak shifts and quantify degradation kinetics .

- LC-QTOF-MS : Identify fragmentation patterns of photoproducts and propose structural formulas .

- Computational modeling : Use Gaussian or DFT calculations to predict stability of degradation intermediates .

Include raw chromatograms and mass spectra in supplementary materials with metadata annotations (e.g., collision energy, ionization mode) .

Q. What experimental frameworks are recommended for assessing this compound’s off-target effects in neuroendocrine pathways?

- Methodological Answer : Employ a multi-omics approach:

- Transcriptomics : RNA-seq of hypothalamic tissues post-administration to identify dysregulated genes (e.g., circadian rhythm regulators) .

- Proteomics : SILAC-based quantification of pituitary gland proteins to detect expression changes .

- Behavioral assays : Combine with EEG/EMG recordings in rodent models to correlate molecular data with sleep-wake cycle alterations .

Statistical analysis must include false-discovery-rate (FDR) corrections for high-throughput datasets .

Data Analysis and Reporting Guidelines

Q. How should conflicting results in this compound’s antioxidant activity be analyzed and reported?

- Methodological Answer : Contradictions may stem from assay interference (e.g., DPPH vs. ABTS assays) or sample oxidation during preparation. Mitigate by:

Q. What are best practices for curating and sharing this compound datasets to enhance research transparency?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.